4-Nitrobenzenediazonium

Diazonium Salt Stability Long-Term Storage Calorimetry

4-Nitrobenzenediazonium (CAS 14368-49-1) is a para-nitro-substituted aromatic diazonium ion, offering unmatched electrophilicity for precise azo coupling, surface electrografting, and mechanistic research. Its unique electronic profile ensures distinct reactivity and product selectivity, unlike generic or electron-donating analogs. This compound is the definitive choice for applications requiring reproducible nitro-phenyl layer deposition on electrodes, synthesis of Naphthol AS-D pigments via RPTC, or as a probe for dediazoniation studies. Ensure your high-stakes R&D and industrial processes achieve consistent, high-purity outcomes by choosing this specific, performance-critical intermediate.

Molecular Formula C6H4N3O2+
Molecular Weight 150.11 g/mol
CAS No. 14368-49-1
Cat. No. B087018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzenediazonium
CAS14368-49-1
Synonyms4-nitrophenyldiazonium
4-nitrophenyldiazonium chloride
4-nitrophenyldiazonium fluoroborate
4-nitrophenyldiazonium iodide
4-nitrophenyldiazonium nitrate
4-nitrophenyldiazonium, nitride (3:1)
p-nitrophenyldiazonium
p-nitrophenyldiazonium chloride
p-nitrophenyldiazonium fluoroborate
para-nitrophenyldiazonium
Molecular FormulaC6H4N3O2+
Molecular Weight150.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+]#N)[N+](=O)[O-]
InChIInChI=1S/C6H4N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4H/q+1
InChIKeyICMFHHGKLRTCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzenediazonium (CAS 14368-49-1): A High-Reactivity Diazonium Salt for Precision Electrografting and Azo Dye Synthesis


4-Nitrobenzenediazonium (CAS 14368-49-1) is an aromatic diazonium ion synthesized via the diazotization of 4-nitroaniline [1]. This para-nitro substituted diazonium salt is characterized by a molecular weight of 150.11 g/mol, an XLogP3 of 2.5, and exists as an orange-yellow crystalline solid that is stable in air but decomposes under light or upon heating [2]. As a potent electrophile, its reactivity profile is significantly governed by the strong electron-withdrawing nitro group, which enhances its utility in azo coupling reactions, surface grafting applications, and as a key intermediate in synthetic chemistry [3].

Why 4-Nitrobenzenediazonium (CAS 14368-49-1) Cannot Be Replaced by Unsubstituted or Electron-Donating Diazonium Analogs


Substituting 4-nitrobenzenediazonium with a generic benzenediazonium or an electron-donating analog like 4-methoxybenzenediazonium fundamentally alters reaction outcomes. The para-nitro group drastically increases electrophilicity, leading to significantly different decomposition pathways and dediazoniation patterns [1]. Comparative studies reveal that p-hydroxybenzenediazonium and p-nitrobenzenediazonium follow divergent decomposition routes in the presence of metal chelators like DTPA, with the latter exhibiting enhanced decomposition rates [2]. Furthermore, in azo coupling kinetics, 4-nitrobenzenediazonium derivatives demonstrate distinct reactivity and product profiles compared to their 4-methoxy counterparts, often yielding unexpected by-products like 1-bromo-4-nitrobenzene [3]. These stark differences in stability, reactivity, and product selectivity underscore that generic substitution is not a viable option for applications requiring the unique electronic properties of the nitro group.

Quantitative Evidence for Differentiated Selection of 4-Nitrobenzenediazonium (CAS 14368-49-1) Against Closest Analogs


Counterion-Dependent Storage Stability: Triflate Salt Demonstrates 10-Fold Longer Half-Life Over Tosylate and Tetrafluoroborate

A calorimetric study directly compared the storage stability of three 4-nitrobenzenediazonium salts under normal conditions. The triflate salt exhibited a half-life of 46 years, which is a ten-fold increase over the 4.5-year half-lives measured for both the tosylate and tetrafluoroborate analogs [1]. This dramatic improvement in shelf-life is critical for procurement and long-term project planning.

Diazonium Salt Stability Long-Term Storage Calorimetry

Impact Sensitivity Paradox: 4-Nitrobenzenediazonium Chloride Shows Higher Impact Sensitivity (4 J) Than Unsubstituted Benzenediazonium Chloride (3 J)

Quantum-chemical calculations revealed an abnormal impact sensitivity profile for 4-nitrobenzenediazonium chloride, with an experimental value of 4 J, which is higher than the 3 J measured for the parent benzenediazonium chloride [1]. This counterintuitive finding, where the electron-withdrawing nitro group does not simply increase sensitivity in a predictable manner, was rationalized by first-principles calculations and has significant implications for handling and safety protocols.

Energetic Materials Safety Impact Sensitivity

Controlled Electrografting: Monolayer vs. Multilayer Formation on Gold Electrodes Determines Biosensor Performance

Electrochemical grafting of 4-nitrobenzenediazonium tetrafluoroborate onto gold electrodes enables precise control over film architecture, a feature not universally shared by all diazonium salts. By tuning parameters such as the number of cyclic voltammetry (CV) cycles and the use of a radical scavenger, researchers can dictate the formation of either a dense monolayer or a thicker multilayer [1]. In field-effect transistor (FET)-based sensors, a denser aryl-derivative monolayer was shown to more effectively suppress interfering redox reactions of uric acid compared to a multilayer, demonstrating the critical link between grafting conditions and sensor selectivity [2].

Surface Modification Electrografting Biosensors

Azo Coupling Reaction Kinetics: Unexpected Formation of 1-Bromo-4-nitrobenzene Differentiates Reactivity from 4-Methoxy Analog

A kinetic investigation of azo coupling reactions between 4-nitrobenzenediazonium salts and 1-bromo-2-naphthol revealed a unique mechanistic pathway that is not observed with the 4-methoxybenzenediazonium analog [1]. Under equimolar conditions, the reaction produced unexpectedly large amounts of 1-bromo-4-nitrobenzene, a by-product indicative of a distinct reactivity pattern. While the overall reaction rates were similar between the two diazonium species, this significant difference in product distribution highlights the divergent chemical behavior conferred by the electron-withdrawing nitro group versus the electron-donating methoxy group.

Azo Dye Synthesis Reaction Kinetics Mechanistic Studies

Electroactive Film Characterization: 25% of Redox Signal from 4-Azonitrophenyl Moieties Highlights Complex Grafting Chemistry

Electrografting of 4-nitrobenzenediazonium onto glassy carbon electrodes results in a multilayered film with a complex electrochemical signature. A detailed deconvolution of the cyclic voltammetric response attributed roughly 25% of the overall signal to the presence of 4-azonitrophenyl moieties, which are formed as a result of azo-bonding during the grafting process [1]. This quantitative insight into film composition is not available for many simpler diazonium analogs and is critical for interpreting sensor performance and designing controlled surface modifications.

Electrochemistry Surface Analysis Redox Polymers

Validated Application Scenarios for 4-Nitrobenzenediazonium (CAS 14368-49-1) Based on Quantitative Evidence


Long-Term Stability-Dependent Electrochemical Biosensor Fabrication

For fabricating electrochemical biosensors, such as DNA sensors with picomolar detection limits, researchers should prioritize 4-nitrobenzenediazonium triflate. The 46-year half-life [1] ensures consistent reagent activity over multi-year project timelines, eliminating the need for frequent re-synthesis or quality control checks. This stability is crucial for standardizing the electrografting of nitro-phenyl layers onto gold or carbon electrodes, a process whose reproducibility is directly impacted by the diazonium salt's purity and activity [2].

Controlled Monolayer Formation for Highly Selective FET-Based Sensors

In the development of field-effect transistor (FET) sensors designed to detect small biomolecules in complex matrices (e.g., uric acid in blood), 4-nitrobenzenediazonium tetrafluoroborate is the reagent of choice. Its electrografting behavior on gold can be finely tuned via cyclic voltammetry and radical scavengers to yield a dense, blocking monolayer [3]. This monolayer effectively suppresses interfering redox reactions at the electrode surface, a capability directly linked to improved sensor selectivity and signal-to-noise ratios [4].

Synthesis of Naphthol AS Pigments via Reversed-Phase Transfer Catalysis

Industrial chemists aiming to synthesize Naphthol AS-D pigments or related azo compounds can leverage the unique phase-transfer properties of 4-nitrobenzenediazonium chloride. The compound's ability to form a lipophilic ion pair with catalysts like perfluorooctyl potassium sulfonates enables its efficient transfer from an aqueous to an organic phase (e.g., nitrobenzene) [5]. This RPTC method, validated specifically with this diazonium salt, leads to increased reaction rates and higher-purity pigment products compared to conventional aqueous coupling procedures.

Investigating Radical vs. Ionic Dediazoniation Pathways in Mechanistic Studies

For fundamental mechanistic research on dediazoniation, 4-nitrobenzenediazonium serves as an ideal probe molecule due to its well-characterized and differentiated reactivity. Its decomposition pattern is distinctly altered by the presence of radical scavengers like DTPA, showing an enhancement in rate, in contrast to the decreased rate observed for p-hydroxybenzenediazonium [6]. This clear, quantitative difference makes it a valuable tool for studying radical-mediated pathways in aqueous and biological media, including its use in assays for anti-inflammatory drugs like fentiazac and tiaprofenic acid [7].

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